N,N-dibenzyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.15216079 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic and Computational Studies
- A related compound, Sulfadiazine-Ortho-Vanillin Schiff base, underwent comprehensive characterization and computational studies, revealing insights into non-covalent interactions, nonlinear optical (NLO) properties, and potential bioactivity. These studies used techniques like XRD, FT-IR, and DFT calculations to understand the chemical structure and properties, indicating potential applications in developing non-linear optical materials (Shahid et al., 2018).
Molecular Docking and Spectral Analysis
- Another study on (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide synthesized from 4-bromobenzaldehyde and sulfadiazine explored its spectral properties, computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG), and molecular docking studies. The findings highlight the compound's potential in various scientific applications, including its ADME properties and molecular docking capabilities (Sowrirajan et al., 2022).
Antibacterial and Antifungal Activity
- Schiff bases derived from sulfadiazine showed promising antibacterial and antifungal activities. The study synthesized a series of Schiff bases and evaluated them against a range of microorganisms, revealing their potential as new drugs to combat resistant microbes. This work identifies specific Schiff bases that exhibit high selectivity and effectiveness against certain bacterial and fungal strains, underscoring their potential for antimicrobial drug development (Krátký et al., 2017).
Herbicide Development
- Pyrimidinylthiobenzoates, targeting acetohydroxyacid synthase (AHAS) for herbicide development, were studied for their binding modes and bioactive conformation. Integrating molecular docking, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) techniques, the study provided insights into the effective design of new herbicides (He et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(dibenzylsulfamoyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-16-13-17(2)23-20(22-16)24-21(27)25-30(28,29)26(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3,(H2,22,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFHTGHLVALLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.